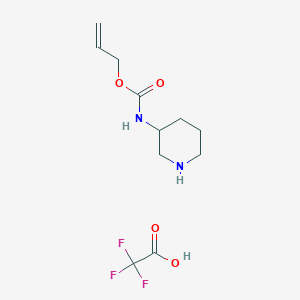
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one
Descripción general
Descripción
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one, also known as FMNP, is an organic compound with a molecular formula of C5H4FN2O2. It is a colorless solid that can be synthesized from various starting materials, such as acetone, formamide, and urea. FMNP has been used in various scientific research applications, including as a catalyst for chemical reactions, as a reagent for identifying nitro groups, and as a ligand for transition metal complexes. This compound has also been studied for its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
Nucleophilic Displacement Reactions
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one is used in studying the kinetics of nucleophilic displacement reactions. The reaction of 2-chloro- or -fluoro-3- or -5-nitropyridine with N-methylaniline showcases the catalysis and relative mobility in nucleophilic aromatic substitution (Brewis et al., 1974).
Synthesis of Small Molecule Anticancer Drugs
This compound serves as an important intermediate in the synthesis of small molecule anticancer drugs. A high-yield synthetic method for its derivation from commercially available 2-chloro-5-nitropyridine has been established, demonstrating its utility in drug development (Zhang et al., 2019).
Development of Fluorescent Probes
2-Aminoethylpyridine-based fluorescent compounds derived from this chemical have been developed for the detection of metal ions like Fe3+ and Hg2+ in aqueous media. This application is significant for environmental monitoring and biological systems (Singh et al., 2020).
Studies in Molecular Stability and Reactivity
The compound has been studied for molecular stability and bond strength using natural bond orbital analysis. Its HOMO and LUMO energies, charge transfer, and chemical reactivity insights are valuable for chemical synthesis and understanding molecular interactions (Balachandran et al., 2012).
Synthesis of Pyridine Nucleosides
It plays a role in synthesizing pyridine nucleosides related to 5-fluorouracil and 5-fluorocytosine, highlighting its importance in nucleoside chemistry and potential therapeutic applications (Nesnow & Heidelberger, 1973; 1975).
Synthesis of Acyl Fluorides
The compound is used in the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides, demonstrating its utility in synthesizing acyl fluorides, a versatile tool in synthetic chemistry (Liang et al., 2020).
Propiedades
IUPAC Name |
5-fluoro-1-methyl-3-nitropyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-8-3-4(7)2-5(6(8)10)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGWOLKLHVCEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)
![4-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]morpholine](/img/structure/B1404656.png)



![endo-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B1404661.png)







![Ethyl 2-cyano-3-[3-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B1404670.png)